molecular formula C52H46N4 B15126411 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin

5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin

Cat. No.: B15126411
M. Wt: 726.9 g/mol
InChI Key: AJYDLWIDABRYKT-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin (TEtPP) is a synthetic benzoporphyrin derivative of significant interest for developing novel antimicrobial strategies, particularly in the field of antimicrobial photodynamic therapy (aPDI/aPDT) . This metal-free porphyrin is synthesized with a high reaction yield and exhibits excellent photophysical properties, including a high singlet oxygen quantum yield (ΦΔ = 0.81), which is crucial for its efficacy as a photosensitizer . Its primary research value lies in its potent activity against clinically important antibiotic-resistant bacteria. Studies demonstrate that this porphyrin exhibits a strong photodynamic inhibitory effect against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus (MRSA) under irradiation, with minimum inhibitory concentrations (MIC) of 54.71 µg/mL and 69.42 µg/mL, respectively . Notably, it also shows high antibacterial activity against susceptible strains of Staphylococcus aureus even in the absence of irradiation, suggesting a potential dual mechanism of action . The proposed mechanism involves the photoactivation of the porphyrin molecule by visible light, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen, which cause oxidative damage to multiple cellular targets, thereby inducing bacterial cell death . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers exploring alternatives to conventional antibiotics, surface disinfection, or the photophysical properties of porphyrin-based materials will find this compound a valuable investigative tool.

Properties

Molecular Formula

C52H46N4

Molecular Weight

726.9 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-ethylphenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C52H46N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h9-32,53,56H,5-8H2,1-4H3

InChI Key

AJYDLWIDABRYKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CC)C8=CC=C(C=C8)CC)C=C4)C9=CC=C(C=C9)CC)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin typically involves the condensation of pyrrole with 4-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using boron trifluoride diethyl etherate as the catalyst. The product is then purified through column chromatography .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of reaction volumes and optimization of purification processes to enhance yield and purity .

Chemical Reactions Analysis

Reaction Scheme:

  • Condensation :
    Pyrrole reacts with 4-ethylbenzaldehyde in a 1:1 molar ratio using propionic acid as both solvent and catalyst at reflux (~140°C) for 30–60 minutes .

    Pyrrole+4-ethylbenzaldehydepropionic acidTEtPP+H2O\text{Pyrrole} + 4\text{-ethylbenzaldehyde} \xrightarrow{\text{propionic acid}} \text{TEtPP} + \text{H}_2\text{O}
    • Yield : ~50% after purification .

  • Purification :
    Crude product is purified via column chromatography (silica gel, dichloromethane/methanol) or crystallization .

Characterization Data:

Property Value
UV-Vis (Soret band)415 nm (in DMSO)
Fluorescence emission604 nm, 652 nm (Φ_f = 0.12 ± 0.04)
Singlet oxygen quantum yieldΦ_Δ = 0.81 ± 0.23
FT-IR (N–H stretch)3350 cm⁻¹

Reaction Optimization and Scalability

Studies on porphyrin synthesis highlight solvent and temperature dependencies (Table 1) :

Table 1: Solvent Effects on Porphyrin Yield (Generic Model)

SolventYield (%)
DMF29
CH₃CN5
CH₃OH4
Propionic acid0

For TEtPP, refluxing in propionic acid is critical to avoid side reactions (e.g., scrambling) and achieve high yields . Gram-scale synthesis (>1 g) is feasible with consistent purity .

Functionalization and Derivatives

TEtPP can be further modified to enhance solubility or biological activity. For example:

Bromination:

  • Reaction : Treatment with PBr₃ in THF converts hydroxymethyl groups to bromomethyl .

    –CH₂OHPBr3–CH₂Br\text{–CH₂OH} \xrightarrow{\text{PBr}_3} \text{–CH₂Br}
    • Yield : ~11% .

Ammonium Salt Formation:

  • Reaction : Brominated intermediates react with pyridine derivatives to form water-soluble cationic porphyrins .

    –CH₂Br+pyridine–CH₂N⁺(CH₃)₃Br⁻\text{–CH₂Br} + \text{pyridine} \rightarrow \text{–CH₂N⁺(CH₃)₃Br⁻}
    • Application : Improved G-quadruplex DNA binding .

Photodynamic Reactions

TEtPP exhibits photodynamic antimicrobial activity via singlet oxygen (¹O₂) generation under visible light irradiation :

Mechanism:

  • Photoexcitation : TEtPP absorbs light (λ = 415 nm), transitioning to an excited triplet state.

  • Energy Transfer : Triplet-state TEtPP transfers energy to molecular oxygen, producing cytotoxic ¹O₂ .

    TEtPP+3O2TEtPP+1O2\text{TEtPP}^* + ^3\text{O}_2 \rightarrow \text{TEtPP} + ^1\text{O}_2

Antimicrobial Efficacy:

Pathogen MIC (µg/mL) IrradiatedMIC (µg/mL) Non-Irradiated
Staphylococcus aureus67.6858.26
MRSA69.42109.30
Pseudomonas aeruginosa54.71402.90

Stability and Reactivity

  • Thermal Stability : Stable up to 300°C (TGA data) .

  • Solubility : Highly soluble in DMSO and DCM; limited solubility in water unless functionalized .

  • pH Sensitivity : Aggregates in acidic conditions (pH < 5), reducing photodynamic activity .

Comparative Analysis with Analogues

Porphyrin Substituent Yield (%) Φ_Δ Application
TEtPP4-ethylphenyl500.81Antimicrobial PDT
TMPyP4Pyridinium15–200.60DNA interaction
5,10,15,20-Tetrakis(4-methoxyphenyl)4-methoxyphenyl240.45Catalysis

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin primarily involves the generation of reactive oxygen species (ROS) upon irradiation with light. These ROS can cause damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets microbial cells or cancer cells, causing their destruction upon light activation .

Comparison with Similar Compounds

Comparison with Similar Porphyrin Derivatives

Photophysical Properties and Antimicrobial Efficacy

The ethyl groups in TEtPP balance fluorescence and singlet oxygen generation, optimizing it for PDT. In contrast, porphyrins with electron-withdrawing groups (e.g., sulfonato, carboxy) prioritize water solubility but exhibit lower singlet oxygen yields.

Table 2: Photophysical and Antimicrobial Properties

Compound Φf ΦΔ MIC (µg/mL) vs. MRSA (Irradiated) MIC (µg/mL) vs. S. aureus (Non-Irradiated) Reference
TEtPP 0.12 0.81 69.42 58.26
5,10,15,20-Tetrakis(4-bromophenyl)porphyrin Not reported Not reported 25.0 (vs. MRSA) Not reported
TMPyP 0.03 0.62 >100 >100
THPP (4-hydroxyphenyl) 0.15 0.70 Not reported Not reported

Key findings:

  • TEtPP’s ΦΔ (0.81) surpasses TMPyP (0.62), enhancing its PDT efficacy .
  • TEtPP uniquely inhibits S. aureus without irradiation (MIC = 58.26 µg/mL), unlike halogenated analogs requiring light activation .

Biological Activity

5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin (TEtPP) is a synthetic porphyrin derivative known for its unique photophysical properties and potential applications in biological systems, particularly in photodynamic therapy (PDT). This compound exhibits significant antimicrobial activity against various clinically relevant bacteria, making it a promising candidate for addressing antibiotic resistance.

Photophysical Properties

TEtPP has been characterized by several photophysical parameters that are crucial for its biological activity:

  • Quantum Yield of Singlet Oxygen (ΦΔ\Phi_{\Delta}) : The singlet oxygen quantum yield of TEtPP in dimethylformamide (DMF) is reported to be 0.81±0.230.81\pm 0.23, indicating its efficiency in generating reactive oxygen species (ROS) upon light activation .
  • Fluorescence Quantum Yield (ff) : The fluorescence quantum yield is measured at 0.12±0.040.12\pm 0.04, which contributes to its photodynamic properties .

These properties allow TEtPP to effectively absorb light and convert it into energy that can damage microbial cells.

The antimicrobial efficacy of TEtPP is primarily attributed to its ability to generate singlet oxygen and other ROS when exposed to light. These reactive species can inflict substantial damage on bacterial cell membranes, proteins, and nucleic acids .

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of TEtPP has been evaluated against several strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Staphylococcus aureus. The results are summarized in the following table:

Bacterial StrainMIC (µg/mL) IrradiatedMIC (µg/mL) Non-Irradiatedp-value
MRSA69.42109.30< 0.0001
Pseudomonas aeruginosa54.71402.90< 0.0001
Staphylococcus aureus67.6858.260.87

These findings indicate that TEtPP exhibits significantly enhanced antimicrobial activity under light irradiation compared to non-irradiated conditions, particularly against resistant strains like MRSA and Pseudomonas aeruginosa .

Study on MRSA and Pseudomonas aeruginosa

In a recent study focusing on the photodynamic antimicrobial activity of TEtPP, researchers demonstrated that the compound could effectively reduce bacterial viability when exposed to light. The study highlighted the importance of both concentration and irradiation time in achieving maximum bacterial mortality .

Application in Clinical Settings

The potential application of TEtPP in clinical settings is underscored by its effectiveness against antibiotic-resistant pathogens. Given the rising incidence of hospital-acquired infections caused by such pathogens, TEtPP may serve as an alternative therapeutic strategy that combines traditional antibiotic approaches with photodynamic therapy .

Q & A

Q. What analytical approaches assess the antioxidant capacity of derivatives, and how do structural modifications impact radical scavenging?

  • Electrochemical methods (cyclic voltammetry) quantify redox potentials. DPPH radical scavenging assays measure absorbance decay at 517 nm. Hydroxyl-substituted analogs show higher activity than ethoxy derivatives due to improved H-atom donation .

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